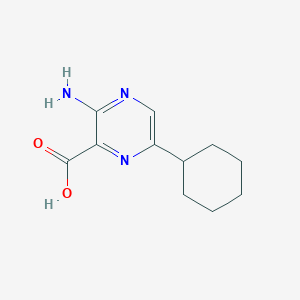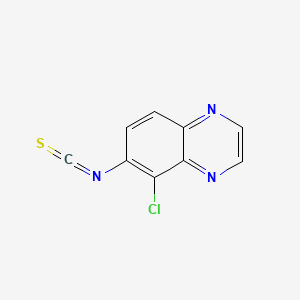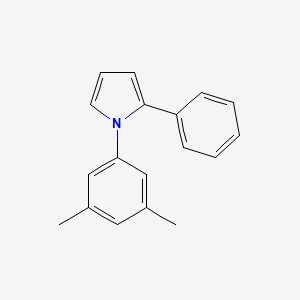
2-Chloro-7-ethoxyquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-ethoxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline ring substituted with a chlorine atom at the 2-position, an ethoxy group at the 7-position, and a carboxylic acid group at the 3-position. Its unique structure imparts specific chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Vilsmeier-Haack reaction, where an acetanilide derivative undergoes cyclization in the presence of phosphorus oxychloride and dimethylformamide at elevated temperatures . This reaction forms the quinoline core, which is then further functionalized to introduce the ethoxy and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, often starting from commercially available aniline derivatives. The process includes chlorination, ethoxylation, and carboxylation steps, each optimized for yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions: 2-Chloro-7-ethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered properties.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their unique properties and applications.
科学的研究の応用
2-Chloro-7-ethoxyquinoline-3-carboxylic acid has extensive applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory and anticancer properties due to its ability to modulate cellular signaling pathways.
Industry: Utilized in the development of materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-Chloro-7-ethoxyquinoline-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. By binding to the active sites of enzymes like phospholipase A2 and cyclooxygenase-2, it inhibits their catalytic activity, leading to downstream effects such as reduced inflammation and altered cell proliferation . The compound’s structure allows it to fit into specific binding pockets, making it a potent inhibitor.
類似化合物との比較
- 2-Chloroquinoline-3-carboxylic acid
- 2-Chloro-7-methoxyquinoline-3-carboxylic acid
- 2-Chloro-5,7-dimethylquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2-Chloro-7-ethoxyquinoline-3-carboxylic acid is unique due to the presence of the ethoxy group at the 7-position. This substitution can influence its solubility, reactivity, and binding affinity to molecular targets. The ethoxy group may also enhance its pharmacokinetic properties, making it a more effective compound in certain applications .
特性
分子式 |
C12H10ClNO3 |
|---|---|
分子量 |
251.66 g/mol |
IUPAC名 |
2-chloro-7-ethoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-17-8-4-3-7-5-9(12(15)16)11(13)14-10(7)6-8/h3-6H,2H2,1H3,(H,15,16) |
InChIキー |
AXIFTQHBAOOSBX-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=NC(=C(C=C2C=C1)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Hydroxy-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B13865618.png)
![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)
![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)




![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3-hydroxy-5-oxo-(2,3,4,5-13C4)2H-furan-4-yl] dihydrogen phosphate](/img/structure/B13865648.png)
![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)
